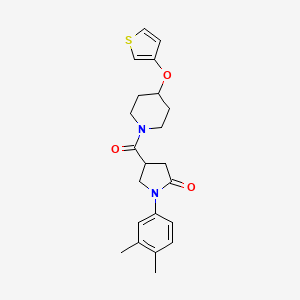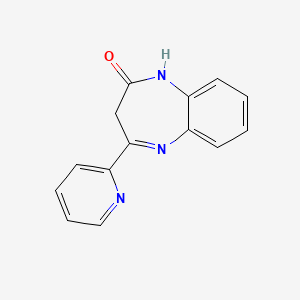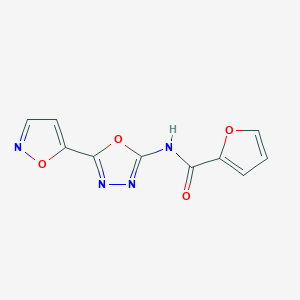
N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide, also known as IOF-1, is a small molecule compound that has attracted significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and environmental science. IOF-1 is a synthetic compound that can be synthesized using a variety of methods, and its unique chemical structure has been shown to exhibit a range of biochemical and physiological effects.
Mechanism of Action
The exact mechanism of action of N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cell growth and proliferation. N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide has been shown to inhibit the activity of various metalloenzymes, including carbonic anhydrases and matrix metalloproteinases, which are involved in various cellular processes such as metabolism and extracellular matrix remodeling.
Biochemical and Physiological Effects:
N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide has been shown to have a range of biochemical and physiological effects, including its ability to inhibit the growth of cancer cells, induce apoptosis, and exhibit antimicrobial properties. N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide has also been shown to have potential applications in the treatment of neurodegenerative diseases, where it has been shown to exhibit neuroprotective properties.
Advantages and Limitations for Lab Experiments
N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide has several advantages for use in laboratory experiments, including its small size, which allows for easy penetration into cells and tissues, and its unique chemical structure, which allows for easy modification and optimization for specific applications. However, one limitation of N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide is its relatively low solubility in aqueous solutions, which can limit its effectiveness in certain applications.
Future Directions
There are several future directions for the research and development of N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide, including its optimization for specific applications in medicine, agriculture, and environmental science. Additionally, further research is needed to fully understand the mechanism of action of N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide and its potential applications in the treatment of various diseases. Finally, the development of new synthesis methods for N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide could lead to improved yields and cost-effectiveness for its production.
Synthesis Methods
N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide can be synthesized using a variety of methods, including the reaction of 5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-amine with furan-2-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). Other methods include the reaction of 5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-amine with furan-2-carboxylic acid chloride in the presence of a base such as triethylamine (TEA).
Scientific Research Applications
N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide has been shown to have a range of potential applications in scientific research, including its use as a fluorescent probe for the detection of metal ions such as copper and zinc. N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide has also been shown to have potential applications in the field of cancer research, where it has been shown to inhibit the growth of cancer cells by inducing apoptosis. Additionally, N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide has been shown to have potential applications in the field of environmental science, where it has been shown to have antimicrobial properties against various microorganisms.
properties
IUPAC Name |
N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N4O4/c15-8(6-2-1-5-16-6)12-10-14-13-9(17-10)7-3-4-11-18-7/h1-5H,(H,12,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLJPRKCSBAQHDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NC2=NN=C(O2)C3=CC=NO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3Z)-3-{[(3-chloro-4-methoxyphenyl)amino]methylene}-1-(4-methylbenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B3002897.png)
![Ethyl 3-(4-chlorophenyl)-5-(3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B3002898.png)
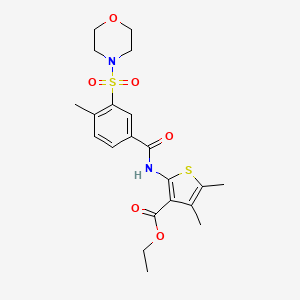

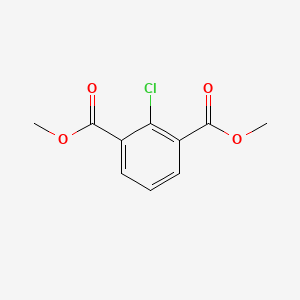
![2-(2-Chloro-6-fluorophenyl)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)ethanone](/img/structure/B3002903.png)
![methyl 3-cyano-2-(3-((4-fluorophenyl)sulfonyl)propanamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B3002904.png)
![2-methyl-N-[5-(4-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B3002907.png)
![(Z)-N-(3-ethyl-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)isobutyramide](/img/structure/B3002908.png)

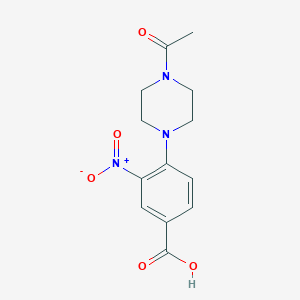
![1-[3,5-Bis(trifluoromethyl)phenyl]-3-[(1S,2S)-2-(pyrrolidin-1-yl)cyclohexyl]thiourea](/img/structure/B3002915.png)
